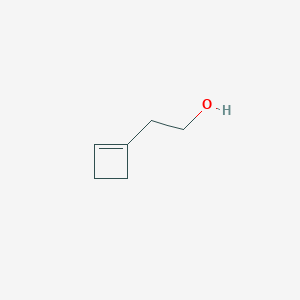
1-Cyclobutene-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutene-1-ethanol is an organic compound characterized by a cyclobutene ring with an ethanol group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutene-1-ethanol can be synthesized through various methods, including:
[2+2] Cycloaddition Reactions:
Intramolecular Cyclization: This method involves the cyclization of a suitable precursor molecule under specific conditions to form the cyclobutene ring, followed by the addition of the ethanol group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclobutene-1-ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutene derivatives.
Scientific Research Applications
1-Cyclobutene-1-ethanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclobutene-1-ethanol involves its interaction with various molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- Cyclobutane
- Cyclobutanone
- Cyclopropanol
Properties
CAS No. |
21816-20-6 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-(cyclobuten-1-yl)ethanol |
InChI |
InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h2,7H,1,3-5H2 |
InChI Key |
HAMMEPSPRBLFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















